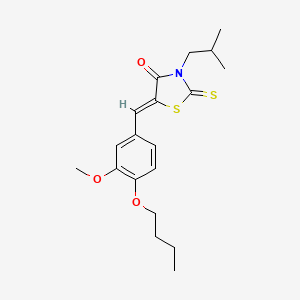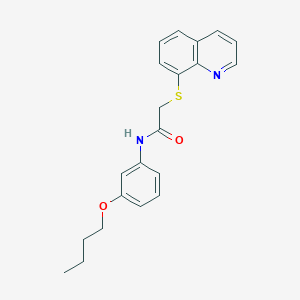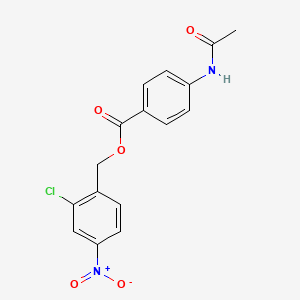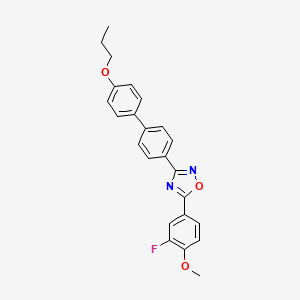
5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, also known as BM-13, is a synthetic compound that has been studied for its potential use in various scientific applications. This compound has been found to possess interesting biochemical and physiological properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one may work by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This inhibition may lead to a reduction in inflammation and associated symptoms.
Biochemical and Physiological Effects:
5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been found to possess interesting biochemical and physiological effects. In vitro studies have shown that 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In vivo studies have shown that 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one can reduce inflammation and associated symptoms in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is that it is a synthetic compound that can be easily synthesized in the laboratory. This makes it a readily available compound for further research. One of the limitations of 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanism of action of this compound.
Future Directions
There are several future directions for research on 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate the anti-inflammatory properties of this compound. This could involve in vitro and in vivo studies to determine the exact mechanism of action and to evaluate the potential use of 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one in the treatment of inflammatory diseases. Another direction is to investigate the potential use of 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one in other scientific applications such as cancer research and neurodegenerative diseases. Overall, 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a promising compound that warrants further investigation in various scientific fields.
Synthesis Methods
The synthesis of 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-butoxy-3-methoxybenzaldehyde with isobutylamine in the presence of acetic acid. The resulting product is then reacted with thiosemicarbazide to yield the final compound. This synthesis method has been reported in the literature and has been found to be efficient and reproducible.
Scientific Research Applications
5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential use in various scientific applications. One of the most promising applications is in the field of anti-inflammatory drugs. 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been found to possess anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
properties
IUPAC Name |
(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S2/c1-5-6-9-23-15-8-7-14(10-16(15)22-4)11-17-18(21)20(12-13(2)3)19(24)25-17/h7-8,10-11,13H,5-6,9,12H2,1-4H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOARPGVISRCLB-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5151641.png)
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)
![5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5151655.png)
![2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5151671.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151672.png)



![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5151692.png)
![methyl 3-{[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5151698.png)

![N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5151720.png)
![5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B5151721.png)